molecular formula C21H19N7O2S B11289023 2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11289023
M. Wt: 433.5 g/mol
InChI Key: SIVQOHLASMEPGG-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-pyrimidine core, substituted with various functional groups such as ethyl, methoxyphenyl, and methylsulfanyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:

    Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo-pyrido-pyrimidine core. Common reagents used in this step include hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and suitable catalysts.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group is typically introduced through nucleophilic substitution reactions, using reagents like methylthiol and appropriate leaving groups.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-ethyl-3-(4-methoxyphenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Triazole-Containing Compounds: Compounds containing the triazole ring, which may exhibit similar biological activities but differ in their overall structure and functional groups.

Properties

Molecular Formula

C21H19N7O2S

Molecular Weight

433.5 g/mol

IUPAC Name

4-ethyl-5-(4-methoxyphenyl)-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H19N7O2S/c1-4-15-17(12-5-7-13(30-2)8-6-12)18-22-11-14-16(28(18)26-15)9-10-27(19(14)29)20-23-21(31-3)25-24-20/h5-11H,4H2,1-3H3,(H,23,24,25)

InChI Key

SIVQOHLASMEPGG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=NC(=NN5)SC

Origin of Product

United States

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